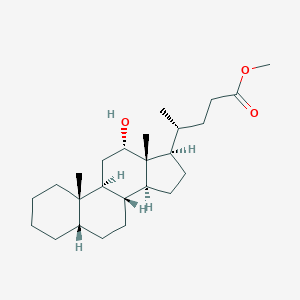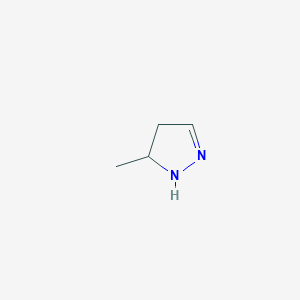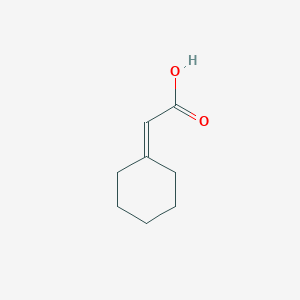
2-Cyclohexylideneacetic acid
概述
描述
Synthesis Analysis
The synthesis of 2-Cyclohexylideneacetic acid and related compounds involves various strategies, including cyclization reactions and the use of catalysis. For instance, a novel tunable CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters has been reported, which affords 4-substituted 2(5H)-furanones or 3,4-substituted 5,6-dihydro-2H-pyran-2-ones in moderate to good yields, demonstrating the selectivity of the reaction based on temperature (Huang & Zhou, 2002). Additionally, nickel-catalyzed intermolecular [3 + 2 + 2] cocyclization has been utilized for the synthesis of seven-membered carbocycles from ethyl cyclopropylideneacetate, showcasing the unique reactivity and regioselectivity of the process (Saito et al., 2007).
Molecular Structure Analysis
The molecular structure of 2-Cyclohexylideneacetic acid and its derivatives has been explored through hydrogen-bonded dimers and aromatic π-π stacking interactions. For example, molecules of (cyclohexylideneamino)oxyacetic acid are linked into centrosymmetric dimers by pairs of O-H...O hydrogen bonds, highlighting the importance of non-covalent interactions in determining the molecular architecture of such compounds (Glidewell et al., 2004).
Chemical Reactions and Properties
2-Cyclohexylideneacetic acid undergoes various chemical reactions, including cycloaddition and cyclization, to form diverse chemical structures. The nickel-catalyzed [3+2+2] cycloaddition of ethyl cyclopropylideneacetate and diynes provides a new approach to 7,6- and 7,5-fused bicyclic compounds, demonstrating the compound's versatility in organic synthesis (Maeda & Saito, 2007).
科学研究应用
Synthesis and Rearrangement in Vitamin D Studies :
- J. Uang (1962) conducted research on the synthesis of 2-substituted cis-cyclohexylideneacetic acid compounds. This study included the examination of various cyclohexylideneacetic acid derivatives and their transformations and rearrangements under different conditions (Uang, 1962).
Anti-Inflammatory Applications :
- A. Asselin et al. (1976) synthesized acidic cycloalkanoindoles, including tetrahydrocarbazole-, cyclopentindole-, and cycloheptindole-1-acetic acids, starting from 2-oxocycloalkaneacetic acid esters. These compounds were tested for their anti-inflammatory properties, showing significant potential in this area (Asselin et al., 1976).
Organic Synthesis Building Blocks :
- Michael Limbach et al. (2004) developed a reproducible and inexpensive preparation method for cyclopropylideneacetates, which are valuable multifunctional building blocks for organic synthesis. This research illustrates the versatility of cyclohexylideneacetic acid derivatives in organic synthesis applications (Limbach et al., 2004).
Cyclization Reactions in Organic Chemistry :
- Xian Huang and Hongwei Zhou (2002) explored a CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters, leading to the synthesis of various furanones and pyran-2-ones. This study highlights the chemical reactivity and potential applications of cyclohexylideneacetic acid derivatives in organic chemistry (Huang & Zhou, 2002).
Hydrogen-Bonded Structures and Pi-Pi Stacking Interactions :
- C. Glidewell et al. (2004) examined the hydrogen-bonded structures of (cyclohexylideneamino)oxyacetic acid and related compounds. The study provided insights into the molecular interactions and structural properties of these compounds (Glidewell et al., 2004).
安全和危害
2-Cyclohexylideneacetic acid is classified as an irritant . The compound has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .
属性
IUPAC Name |
2-cyclohexylideneacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYISVNNIPKTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC(=O)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165855 | |
| Record name | Acetic acid, cyclohexylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylideneacetic acid | |
CAS RN |
1552-91-6 | |
| Record name | Acetic acid, cyclohexylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylideneacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, cyclohexylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclohexylideneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Cyclohexylideneacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDW887E3XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


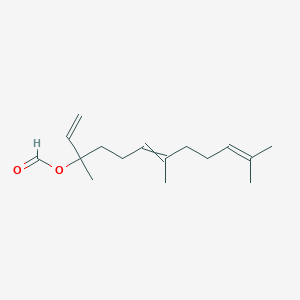


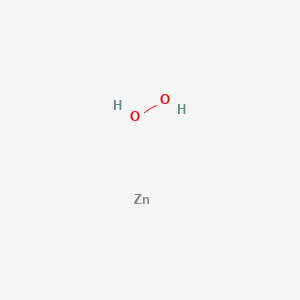
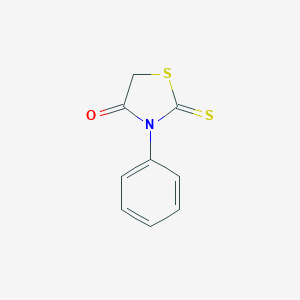
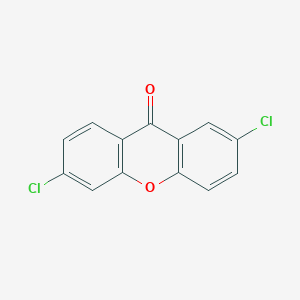
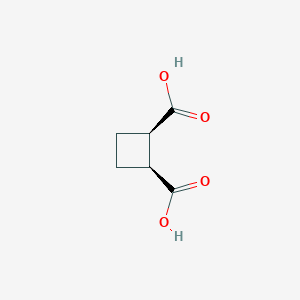
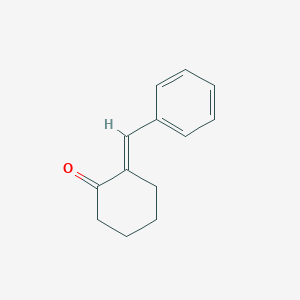
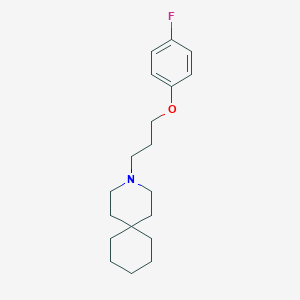
![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B74929.png)
